molecular formula C22H23N3O3 B5402826 2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone

2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone

Cat. No.: B5402826
M. Wt: 377.4 g/mol
InChI Key: GIKFZPSOTLSGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone, commonly known as MPQC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a quinoline derivative that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of MPQC involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of various signaling pathways such as NF-κB and MAPK, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
MPQC has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of various inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPQC in lab experiments is its potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to possess low toxicity and high selectivity towards cancer cells, which makes it a potential candidate for the development of novel cancer therapeutics. However, one of the limitations of using MPQC in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the scientific research of MPQC. One of the potential areas of research is the development of novel drug delivery systems that can enhance the solubility and bioavailability of MPQC. Additionally, further studies are needed to investigate the potential of MPQC in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the molecular mechanisms underlying the anti-inflammatory and anti-cancer properties of MPQC need to be further elucidated to identify potential targets for drug development.

Synthesis Methods

The synthesis of MPQC involves the condensation of 4-methoxyaniline with piperidine-1-carboxylic acid, followed by cyclization with 2-chloro-4,5-dimethoxybenzoyl chloride. The final product is obtained after purification and isolation using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

MPQC has been widely studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

2-[3-(4-methoxyanilino)piperidine-1-carbonyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-17-10-8-15(9-11-17)23-16-5-4-12-25(14-16)22(27)20-13-21(26)18-6-2-3-7-19(18)24-20/h2-3,6-11,13,16,23H,4-5,12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKFZPSOTLSGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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